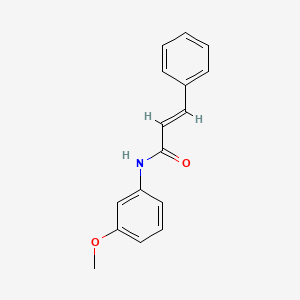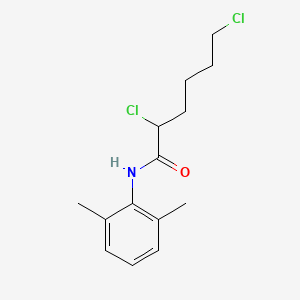
3-Benzhydryloxypropane-1,2-diol
Vue d'ensemble
Description
3-Benzhydryloxypropane-1,2-diol, also known as 3-(Diphenylmethoxy)-1,2-propanediol, is a heterogeneously catalyzed glyceryl ether . It has been reported to have muscle relaxant, anticonvulsive, sedative, and analgesic activities .
Synthesis Analysis
While specific synthesis methods for 3-Benzhydryloxypropane-1,2-diol were not found, the synthesis of 1,2-diols in general involves various methods. For instance, 1,2-diols can be synthesized by the addition of lithiated epoxides to boronates . Another method involves the transformation of epoxides to β-alkoxy alcohols using molybdenum(VI) dichloride dioxide (MoO2Cl2) as a catalyst .Physical And Chemical Properties Analysis
3-Benzhydryloxypropane-1,2-diol has a molecular weight of 258.31 . It has a melting point of 52-54°C and a predicted boiling point of 452.6±40.0 °C . The predicted density is 1.169±0.06 g/cm3 . It is slightly soluble in chloroform, DMSO, and methanol .Applications De Recherche Scientifique
Enzymatic Synthesis
A study by Kihumbu et al. (2002) details a stereoselective two-step enzymatic synthesis process for stereoisomers of 1-phenylpropane-1,2-diol, which is structurally related to 3-Benzhydryloxypropane-1,2-diol. This process uses combinations of a lyase followed by an alcohol dehydrogenase to synthesize each diol separately (Kihumbu et al., 2002).
Chemical Reactions and Synthesis
Mitsunobu et al. (1976) investigated the benzoylation of various diols, including those similar to 3-Benzhydryloxypropane-1,2-diol. They observed different reaction pathways depending on the structure of the diols, providing insights into chemical reactions involving such compounds (Mitsunobu et al., 1976).
Microbial Production
Zeng and Sabra (2011) reviewed the microbial production of diols, including compounds like 3-Benzhydryloxypropane-1,2-diol. These diols, considered platform green chemicals, are produced via direct microbial bioconversion of renewable materials (Zeng & Sabra, 2011).
Stereoselective Biosynthesis
Silk and Macaulay (2003) studied the stereoselective biosynthesis of chloroarylpropane diols by the basidiomycete Bjerkandera adusta. They explored the incorporation of aromatic aldehydes into these diols, shedding light on the biosynthesis mechanisms relevant to compounds like 3-Benzhydryloxypropane-1,2-diol (Silk & Macaulay, 2003).
Multi-Enzyme Cascade Reaction
Presečki et al. (2018) explored a stereoselective three-enzyme cascade for synthesizing 1-phenylpropane-1,2-diol, a compound similar to 3-Benzhydryloxypropane-1,2-diol. This study illustrates different strategies for producing chiral vic-1,2-diol, highlighting the importance of enzyme stability and reaction kinetics (Presečki et al., 2018).
Catechol Oxidase Activity
Selmeczi et al. (2003) investigated the catecholase activity of dicopper complexes with N-donor ligands, which is relevant for understanding the catalytic properties of compounds like 3-Benzhydryloxypropane-1,2-diol (Selmeczi et al., 2003).
Orientations Futures
While specific future directions for 3-Benzhydryloxypropane-1,2-diol were not found, there is ongoing research into the use of boronic/boronate esters, borax, and benzoxaborole in the development of self-healing polymeric materials . This could potentially involve compounds like 3-Benzhydryloxypropane-1,2-diol.
Mécanisme D'action
Target of Action
3-Benzhydryloxypropane-1,2-diol, also known as 3-(Diphenylmethoxy)-1,2-propanediol, is a heterogeneously catalyzed Glyceryl ether
Mode of Action
The compound is known to exhibit muscle relaxant, anticonvulsive, sedative, and analgesic activities . .
Pharmacokinetics
- Melting point : 52-54°C
- Boiling point : 452.6±40.0 °C (Predicted)
- Density : 1.169±0.06 g/cm3 (Predicted)
- Solubility : Slightly soluble in Chloroform, DMSO, and Methanol
These properties can influence the compound’s bioavailability and pharmacokinetic behavior.
Action Environment
It is known that the compound should be stored in a refrigerator , indicating that temperature could affect its stability.
Propriétés
IUPAC Name |
3-benzhydryloxypropane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O3/c17-11-15(18)12-19-16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15-18H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDDNUSCYDHBEEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




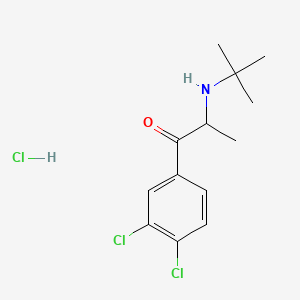

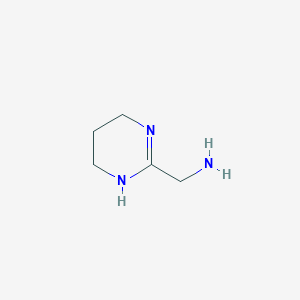
![5H-Dibenzo[a,d]cyclohepten-3-ol,5-[3-(dimethylamino)propylidene]-](/img/structure/B602197.png)


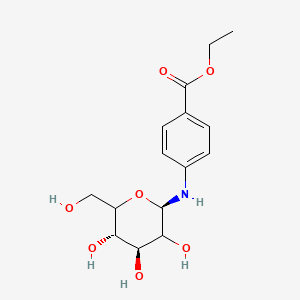
![7-(4-(4-(Benzo[b]thiophen-4-yl)piperazin-1-yl)butoxy)quinolin-2(1H)-one hydrochloride](/img/structure/B602205.png)
